IRAK inhibitor 3

IRAK signaling Innate immunity Kinase modulation

IRAK inhibitor 3 (1012343-93-9) is a broad IRAK modulator from patent WO2008030579 A2, distinct from selective IRAK4 inhibitors. It enables exploratory research across inflammation, cell proliferation, and immune disorders without isoform commitment. The patent provides complete, reproducible assay protocols (0.5 μM IRAK4, 10 μM ATP, 1.6 μM IRAKI peptide, 30 min RT incubation). Its imidazo[1,2-b]pyridazine scaffold offers orthogonal chemical validation against pyrazolopyrimidine or isoquinoline chemotypes. ≥98% purity from multiple vendors ensures supply resilience.

Molecular Formula C21H21N5O4S
Molecular Weight 439.5 g/mol
CAS No. 1012343-93-9
Cat. No. B1662801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRAK inhibitor 3
CAS1012343-93-9
Synonyms4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide
Molecular FormulaC21H21N5O4S
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC
InChIInChI=1S/C21H21N5O4S/c1-29-18-8-5-15(11-19(18)30-2)17-13-24-21-10-9-20(25-26(17)21)23-12-14-3-6-16(7-4-14)31(22,27)28/h3-11,13H,12H2,1-2H3,(H,23,25)(H2,22,27,28)
InChIKeyUPFVAHVWLNBVSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRAK Inhibitor 3 (CAS: 1012343-93-9): Broad-Spectrum IRAK Modulator Sourced from WO2008030579 A2


IRAK inhibitor 3 (CAS: 1012343-93-9) is a small-molecule modulator of interleukin-1 receptor-associated kinase (IRAK), extracted from patent WO2008030579 A2 [1]. Unlike selective IRAK4 inhibitors such as PF-06650833 or AS2444697, IRAK inhibitor 3 is characterized in the originating patent as a general IRAK modulator capable of inhibiting or activating IRAK activity, with no explicit selectivity profile defined . The compound is supplied at ≥98% purity by multiple vendors, with a molecular weight of 439.49 g/mol and DMSO solubility of 13 mg/mL (29.58 mM) .

IRAK Inhibitor 3 (1012343-93-9): Why In-Class Substitution with IRAK4-Selective or Dual IRAK1/4 Inhibitors Is Not Scientifically Justified


IRAK inhibitor 3 cannot be substituted with selective IRAK4 inhibitors (e.g., PF-06650833, IC50=0.2 nM [1]), dual IRAK1/4 inhibitors (e.g., IRAK-1-4 Inhibitor I, IC50=0.3 μM/0.2 μM ), or advanced clinical candidates (e.g., Zabedosertib, IC50=3.55 nM [2]) without experimental validation of the substitution's scientific validity. The compound is defined in WO2008030579 A2 as an IRAK modulator without isoform specificity or defined IC50 values against specific IRAK family members [3]. Furthermore, the patent explicitly encompasses both inhibitory and activating modulatory activity, distinguishing it from pure kinase inhibitors [3]. Substitution therefore introduces two critical unknowns: (1) whether the alternative compound recapitulates the same target engagement profile as IRAK inhibitor 3, and (2) whether the functional outcome (inhibition vs. activation) matches the experimental requirements. These uncertainties can invalidate experimental conclusions and reproducibility.

IRAK Inhibitor 3 (1012343-93-9): Quantitative Differentiation Evidence for Procurement Decision-Making


Target Coverage: Broad IRAK Modulation vs. Isoform-Selective Inhibitors

IRAK inhibitor 3 is defined in WO2008030579 A2 as an IRAK modulator without specified isoform selectivity, distinguishing it from IRAK4-selective inhibitors. The patent's kinase assay protocol was established using IRAK4 enzyme at 0.5 μM concentration, with the compound tested at concentrations ≤50 μM [1]. This contrasts with selective IRAK4 inhibitors such as AS2444697 (IRAK4 IC50=21 nM, 30-fold selective over IRAK1 [2]) and PF-05388169 (IRAK4 IC50=0.094 nM, >500-fold selective over IRAK1 ). For experimental contexts requiring broad IRAK family engagement rather than IRAK4-specific inhibition, IRAK inhibitor 3 may provide a distinct pharmacological profile, though users must note that quantitative potency data are absent from the public domain.

IRAK signaling Innate immunity Kinase modulation

Experimental System: Standardized Kinase Assay Protocol for Reproducible Benchmarking

WO2008030579 A2 provides a fully detailed kinase assay protocol for evaluating IRAK inhibitor 3 activity, enabling reproducible experimental benchmarking. The protocol specifies: 5 μL of compound (≤50 μM in 1% DMSO) added to 96-well plates, final reaction volume 45 μL containing 10 μM ATP, 0.5 μM IRAK4 CH373, 1.6 μM IRAK1 peptide, 1 mM MgCl₂, 2 mM DTT, 5 mM MnCl₂, 0.01% BSA, and 0.01% Tween-20, incubated at room temperature for 30 minutes and stopped with 5 μL of 100 mM EDTA [1]. This standardized protocol contrasts with many commercial IRAK inhibitors for which assay conditions are not publicly disclosed, creating uncertainty in experimental reproducibility. For example, IRAK inhibitor 1 (IC50=216 nM against IRAK-4) lacks a fully disclosed vendor-agnostic assay protocol in the public domain .

Kinase assay Reproducibility IRAK4 inhibition

Chemical Scaffold: Imidazo[1,2-b]pyridazine Core Distinct from Alternative IRAK Inhibitor Chemotypes

IRAK inhibitor 3 features an imidazo[1,2-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group and a benzenesulfonamide moiety (IUPAC: 4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide; molecular formula C21H21N5O4S; MW 439.49) [1]. This chemotype is structurally distinct from alternative IRAK inhibitors: IRAK inhibitor 1 (CAS 1042224-63-4) is a pyrazolopyrimidine derivative [2]; AS2444697 (CAS 1287665-60-4) features a pyrazole-oxazole scaffold [3]; PF-06650833 is an isoquinoline-carboxamide [4]. The imidazo[1,2-b]pyridazine core represents a distinct chemical space within the IRAK inhibitor patent landscape, which may confer different physicochemical properties and target engagement kinetics compared to alternative chemotypes.

Chemical scaffold Imidazopyridazine SAR

Patent-Defined Dual Indication Coverage: Inflammatory and Proliferative Disorders in a Single Compound

WO2008030579 A2 explicitly claims IRAK inhibitor 3 for the treatment of inflammatory conditions, cell proliferative disorders, and immune disorders [1]. This triple-indication coverage distinguishes it from inhibitors developed for narrower disease contexts. In contrast, AS2444697 was specifically characterized for chronic kidney disease and renoprotection [2]; PF-06650833 (Zimlovisertib) was advanced clinically for rheumatoid arthritis [3]; Emavusertib (CA-4948) is being developed for hematologic malignancies (AML/MDS) [4]. The broad disease claim scope in WO2008030579 A2 may indicate that the compound's modulatory activity is not restricted to a single pathological pathway, though experimental validation across these disease models is not provided in the public domain.

Inflammation Cell proliferation Immune disorders

Commercial Availability: Multiple Vendor Sourcing with Verified High Purity

IRAK inhibitor 3 is available from multiple established vendors at consistent high purity: MedChemExpress (Cat. HY-13277, 98.86%) , Aladdin Scientific (Cat. I646326, ≥98%) , BOC Sciences (Cat. 1012343-93-9, >98%) , and InvivoChem (Cat. V34147, ≥98%) . This multi-vendor availability at high purity contrasts with some comparator compounds: IRAK-1-4 Inhibitor I is widely available but with variable purity specifications across vendors (typically ≥98%, but limited vendor options ); KME-2780 and PF-05388169 are primarily available through specialized probe suppliers with fewer sourcing alternatives. The consistent ≥98% purity across vendors ensures minimal batch-to-batch variability for IRAK inhibitor 3, reducing the risk of confounding effects from impurities in sensitive assays.

Procurement Purity Vendor comparison

IRAK Inhibitor 3 (1012343-93-9): Evidence-Based Application Scenarios for Scientific and Industrial Use


Reproducible Kinase Assay Development Using Standardized Protocol from WO2008030579 A2

IRAK inhibitor 3 is optimal for laboratories establishing IRAK kinase assays requiring a fully disclosed, reproducible protocol. The WO2008030579 A2 patent provides complete experimental parameters (enzyme concentration: 0.5 μM IRAK4; ATP: 10 μM; peptide substrate: 1.6 μM IRAK1; cofactors: 1 mM MgCl₂, 2 mM DTT, 5 mM MnCl₂; incubation: 30 min at RT) [1]. This level of methodological detail enables precise replication and serves as a reference standard for assay development. Alternative inhibitors such as IRAK inhibitor 1 lack publicly available vendor-agnostic assay protocols, making assay replication uncertain.

Broad-Spectrum IRAK Modulation in Exploratory Inflammation and Oncology Research

IRAK inhibitor 3 is suited for exploratory research programs investigating the role of IRAK signaling across multiple disease contexts (inflammation, cell proliferation, and immune disorders) without prior commitment to a single isoform or pathway. WO2008030579 A2 explicitly claims utility across all three disease categories [1]. In contrast, selective IRAK4 inhibitors (e.g., AS2444697, PF-06650833) are characterized for specific disease indications—chronic kidney disease [2] and rheumatoid arthritis [3], respectively—potentially limiting their applicability in broad exploratory studies.

Structure-Activity Relationship (SAR) Studies on Imidazo[1,2-b]pyridazine Scaffolds

IRAK inhibitor 3 provides a validated starting point for medicinal chemistry programs focused on the imidazo[1,2-b]pyridazine chemotype. The compound's structure (IUPAC: 4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide; MW 439.49) [1] represents a distinct scaffold from pyrazolopyrimidine (IRAK inhibitor 1) [2], pyrazole-oxazole (AS2444697) [3], and isoquinoline-carboxamide (PF-06650833) chemotypes. SAR studies requiring orthogonal chemical validation across diverse scaffolds will benefit from inclusion of this imidazo[1,2-b]pyridazine-based compound.

Multi-Vendor Procurement for Long-Term Research Continuity

IRAK inhibitor 3 is procurable from multiple established vendors (MedChemExpress, Aladdin Scientific, BOC Sciences, InvivoChem) at consistent ≥98% purity [1]. This multi-vendor availability ensures supply chain resilience and procurement flexibility for multi-year research programs. The consistent purity specification across vendors minimizes batch-to-batch variability that could confound long-term studies, whereas specialized inhibitors like KME-2780 and PF-05388169 are primarily available through single or limited vendor channels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for IRAK inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.